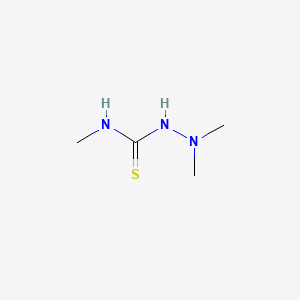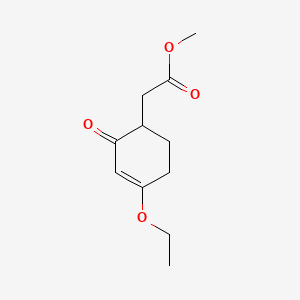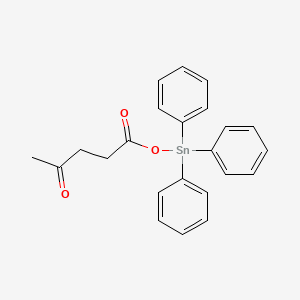
Stannane, (4-oxovaleryloxy)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (4-oxovaleryloxy)triphenyl- is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a 4-oxovaleryloxy group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4-oxovaleryloxy)triphenyl- typically involves the reaction of triphenyltin chloride with 4-oxovaleric acid in the presence of a base. The reaction proceeds through the formation of an ester linkage between the carboxyl group of 4-oxovaleric acid and the tin atom of triphenyltin chloride. The reaction conditions often include:
- Solvent: Anhydrous toluene or dichloromethane
- Base: Triethylamine or pyridine
- Temperature: Reflux conditions (80-100°C)
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of Stannane, (4-oxovaleryloxy)triphenyl- follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors with precise temperature control
- Continuous stirring to ensure uniform reaction conditions
- Purification steps such as recrystallization or column chromatography to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, (4-oxovaleryloxy)triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Tin oxides and oxidized organic derivatives.
Reduction: Tin(II) compounds and reduced organic products.
Substitution: New organotin compounds with substituted organic groups.
Applications De Recherche Scientifique
Stannane, (4-oxovaleryloxy)triphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Stannane, (4-oxovaleryloxy)triphenyl- involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved include:
- Coordination with nucleophiles to form stable organotin complexes
- Participation in catalytic cycles in organic synthesis
- Interaction with biological molecules, potentially disrupting cellular processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannane, (acetyloxy)triphenyl-: Similar structure but with an acetyloxy group instead of a 4-oxovaleryloxy group.
Tributyltin hydride: Another organotin compound used in radical reactions and as a reducing agent.
Triphenyltin chloride: A precursor in the synthesis of various organotin compounds.
Uniqueness
Stannane, (4-oxovaleryloxy)triphenyl- is unique due to the presence of the 4-oxovaleryloxy group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This functional group allows for specific interactions and applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
23292-85-5 |
|---|---|
Formule moléculaire |
C23H22O3Sn |
Poids moléculaire |
465.1 g/mol |
Nom IUPAC |
triphenylstannyl 4-oxopentanoate |
InChI |
InChI=1S/3C6H5.C5H8O3.Sn/c3*1-2-4-6-5-3-1;1-4(6)2-3-5(7)8;/h3*1-5H;2-3H2,1H3,(H,7,8);/q;;;;+1/p-1 |
Clé InChI |
ZKZPJASYVSFZEL-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)CCC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)

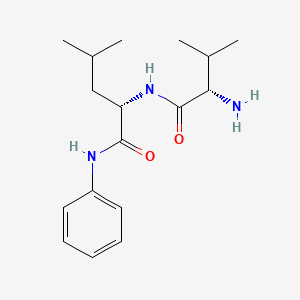
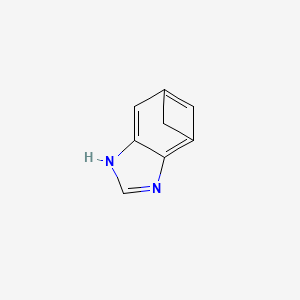
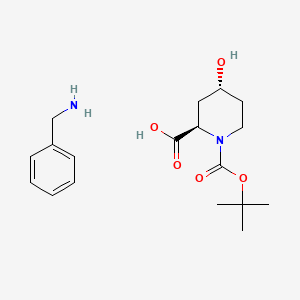
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
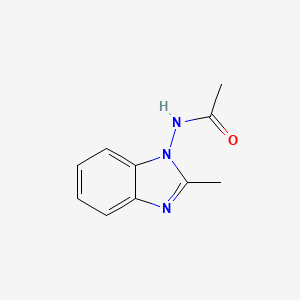

![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
